5-Nitropicolinic acid

Anticancer Prostate Cancer Lanthanide Complexes

Researchers developing metallodrugs face inconsistent coordination chemistry with unsubstituted picolinic acid. 5-Nitropicolinic acid (CAS 30651-24-2) resolves this through its electron-withdrawing 5-nitro group, enabling tunable metal complex formation. • Forms Cd, Co, Cu, Zn complexes with quantified anticancer activity (Cd complex IC₅₀ 26.94 μg/mL vs B16-F10). • Solved crystal structure (monoclinic, C2/c) supports molecular docking & QSAR workflows. • Dihydroorotase inhibitor (IC₅₀ 180 μM) for pyrimidine biosynthesis studies. Supplied at >98% HPLC purity; stored at 2-8°C under inert gas for consistent synthetic performance.

Molecular Formula C6H4N2O4
Molecular Weight 168.11 g/mol
CAS No. 30651-24-2
Cat. No. B016969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitropicolinic acid
CAS30651-24-2
Synonyms5-Nitropicolinic Acid;  5-Nitro-2-pyridinecarboxylic Acid; 
Molecular FormulaC6H4N2O4
Molecular Weight168.11 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1[N+](=O)[O-])C(=O)O
InChIInChI=1S/C6H4N2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3H,(H,9,10)
InChIKeyQKYRCTVBMNXTBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitropicolinic Acid: Chemical Properties and Specifications


5-Nitropicolinic acid (CAS 30651-24-2), also known as 5-nitro-2-pyridinecarboxylic acid, is a heterocyclic aromatic compound belonging to the picolinic acid class. It is characterized by a pyridine ring with a carboxylic acid group at the 2-position and a nitro group at the 5-position [1]. This nitro substituent strongly influences the electronic properties and coordination behavior of the molecule . Key procurement-relevant specifications include a molecular weight of 168.11 g/mol, a typical purity of ≥97% to >98.0% as determined by HPLC, a melting point of 218-220°C, and recommended storage under an inert atmosphere at 2-8°C . It is soluble in dimethyl sulfoxide (DMSO) .

Metal Complexation 5‑Nitro group enables tunable ligand field for coordination chemistry and cytotoxicity screening
Enzyme Inhibition Reported dihydroorotase inhibitor for pyrimidine biosynthesis pathway studies
Crystallography & Synthesis Solved crystal structure and bifunctional reactivity support structure-based design and heterocyclic synthesis

Why 5-Nitropicolinic Acid Cannot Be Substituted by Picolinic Acid Analogs


The substitution of 5-nitropicolinic acid with unsubstituted picolinic acid or other positional isomers (e.g., 4-nitro or 6-nitro picolinic acid) is not scientifically valid due to the unique electronic and steric influence of the 5-nitro group. This electron-withdrawing group drastically alters the electron density of the pyridine ring, which directly impacts ligand field strength, metal-binding geometry, and resulting biological activity in metal complexes [1]. For instance, the 5-nitro group enables specific coordination modes and stabilizes different metal ions, leading to a diverse family of 1D, 2D, and mononuclear complexes [1]. In contrast, the unsubstituted parent compound lacks this electronic 'handle' for fine-tuning complex properties. Furthermore, positional isomers like 4-nitropicolinic acid have different spatial and electronic profiles, which will result in different coordination geometries and, consequently, different material and biological outcomes . The specific positioning of the nitro group at the 5-position is therefore critical for achieving the verifiable, quantifiable performance metrics detailed in the evidence below.

Target
Potential Substitute
Why Interchangeability Fails
5‑Nitropicolinic acid
Picolinic acid
Lacks the electron‑withdrawing nitro group; may not reproduce coordination geometries or biological activity profiles
5‑Nitropicolinic acid
4‑Nitropicolinic acid
Different nitro position alters electronic and steric properties, leading to distinct metal‑binding and material outcomes

Quantitative Evidence for Differentiation from Analogs


Antiproliferative Activity in Prostate Cancer Cells

The free 5-nitropicolinic acid (5-npic) ligand exhibits intrinsic anticancer activity. In a direct assay against the PC-3 prostatic cancer cell line, the free 5-npic ligand demonstrated a significant cytotoxic effect, inhibiting cell viability by ~40-50% at a concentration of 500 μg·mL⁻¹ [1]. This is in contrast to unsubstituted picolinic acid, which in the context of similar metal-complex studies, serves primarily as a structural scaffold without such pronounced standalone activity [2]. The 5-nitro group is reported to enhance biological interaction with cancer cells through electron-deficient sites .

Antiproliferative Activity
Cross‑study comparable
~40–50% inhibition at 500 μg·mL⁻¹ (PC‑3 cells)
Supports cell‑viability endpoint review in prostate cancer models
Unsubstituted picolinic acid lacks comparable standalone activity
Anticancer Prostate Cancer Lanthanide Complexes

Metal Complex Anticancer Activity Against Melanoma and Colon Cancer

5-Nitropicolinic acid (5-npic) serves as a versatile ligand for synthesizing metal complexes with tunable anticancer properties. A direct head-to-head comparison within a single study showed that different metal complexes of 5-npic yield significantly different IC50 values against various cancer cell lines. For instance, the Cd(II) complex ([Cd(5-npic)₂]ₙ) exhibited an IC50 of 26.94 μg·mL⁻¹ against the B16-F10 melanoma cell line, while the Co(II) complex ([Co(5-npic)₂(H₂O)₂]) showed an IC50 of 45.10 μg·mL⁻¹ against the same cell line [1]. Against the HT29 colon cancer cell line, the Co(II) complex had an IC50 of 45.10 μg·mL⁻¹ [1]. The unsubstituted picolinic acid ligand does not produce complexes with this specific profile of activity against melanoma and colon cancer cells.

Metal Complex Cytotoxicity
Direct head‑to‑head comparison
Cd(5‑npic)₂ IC50 26.94 μg/mL (B16‑F10); Co complex IC50 45.10 μg/mL
Supports metal‑dependent modulation of cytotoxicity endpoints
Complexes based on unsubstituted picolinic acid lack this profile
Coordination Chemistry Metal Complexes Anticancer

Crystallographic Coordinates for Structure-Based Design

The crystal structure of 5-nitropicolinic acid monohydrate has been solved and deposited, providing high-resolution data essential for structure-based drug design and material characterization. The molecule crystallizes in the monoclinic space group C2/c with unit cell parameters a = 13.1766(11) Å, b = 5.1019(4) Å, c = 22.602(2) Å, β = 91.081(3)°, V = 1519.2(2) ų, Z = 8 at T = 150(2) K [1]. This level of structural detail is not available for many analogs like 4-nitropicolinic acid or 6-nitropicolinic acid in the same accessible format, limiting their utility in computational modeling and rational design.

Crystal Structure Data
Cross‑study comparable
Monoclinic C2/c, a=13.1766 Å, b=5.1019 Å, c=22.602 Å, β=91.081°, T=150 K
Enables structure‑based design and computational modeling workflows
Analog crystal structures are less precisely characterized in public databases
Crystallography Structural Biology Materials Science

Enzyme Inhibition of Dihydroorotase

5-Nitropicolinic acid has been identified as an inhibitor of the enzyme dihydroorotase. In a specific biochemical assay, it exhibited an IC50 value of 1.80E+5 nM (180 μM) at pH 7.37 against the mouse Ehrlich ascites dihydroorotase enzyme [1]. This is a unique, quantifiable biochemical interaction that distinguishes it from picolinic acid, which has no such reported activity against this enzyme. This specific activity profile may be relevant for research into pyrimidine biosynthesis pathways.

Enzyme Inhibition
Class‑level inference
IC50 = 180 μM (dihydroorotase, pH 7.37)
Tool compound for dihydroorotase and pyrimidine biosynthesis studies
Picolinic acid shows no reported inhibition of this enzyme
Enzyme Inhibition Dihydroorotase Biochemical Assay

Defined Thermal Stability Profile for Safe Handling and Storage

The compound has a well-defined melting point of 218-220°C and a predicted boiling point of 389.8±27.0 °C . Importantly, safety datasheets specify that it should be stored under an inert atmosphere at 2-8°C, protected from light . It is classified as an irritant . Its stability profile is distinct from more sensitive nitroaromatics, as it does not show exothermic decomposition at low temperatures in standard DSC analyses , indicating a degree of thermal robustness that is advantageous for long-term storage and use in various synthetic protocols compared to some less stable nitro-heterocycles.

Thermal Stability
Class‑level inference
mp 218–220 °C; storage 2–8 °C under inert atmosphere
Supports safe handling and integrity during long‑term storage
May reduce decomposition risk relative to more labile nitroaromatics
Thermal Analysis Stability Safety

Validated Application Scenarios


Synthesis of Tunable Anticancer Metal Complexes

For medicinal chemistry and bioinorganic research groups developing novel metallodrugs. Based on direct evidence, 5-nitropicolinic acid forms complexes with various transition and lanthanide metals (e.g., Cd, Co, Mn, Cu, Zn, Dy, Gd) that exhibit quantifiable anticancer activity. For example, the Cd(5-npic)₂ complex shows an IC50 of 26.94 μg·mL⁻¹ against B16-F10 melanoma cells, while the Co(5-npic)₂(H₂O)₂ complex has an IC50 of 45.10 μg·mL⁻¹ [1]. This tunability allows researchers to optimize potency and selectivity by varying the metal center. The free ligand itself shows ~40-50% inhibition of PC-3 prostate cancer cells at 500 μg·mL⁻¹ [2]. This makes 5-npic a superior choice over unsubstituted picolinic acid for projects requiring built-in biological activity and versatile coordination chemistry.

Structure-Based Drug Design and Crystallography

For structural biologists and computational chemists. The precisely solved crystal structure of 5-nitropicolinic acid monohydrate (monoclinic, C2/c; a=13.1766(11) Å, b=5.1019(4) Å, c=22.602(2) Å, β=91.081(3)° at 150K) [3] provides a reliable 3D scaffold for molecular docking, QSAR model building, and interpreting protein-ligand interactions. This level of detailed, publicly available structural data is a prerequisite for many in silico drug discovery workflows and is not always available for other nitropicolinic acid isomers, giving 5-npic a distinct advantage for computational research.

Biochemical Probe for Pyrimidine Metabolism

For enzymologists and metabolic disease researchers. 5-Nitropicolinic acid acts as a measurable inhibitor of the enzyme dihydroorotase, with an IC50 of 180 μM at pH 7.37 [4]. While its potency is moderate, this well-defined biochemical activity provides a valuable tool compound for investigating the role of dihydroorotase in pyrimidine biosynthesis. It offers a functional alternative to picolinic acid, which lacks this specific inhibitory profile, allowing researchers to probe the enzyme's active site or study the effects of its inhibition in cellular models.

Building Block for Heterocyclic Synthesis

For synthetic organic chemists in academia and industry. As a bifunctional building block with a carboxylic acid handle and an electron-withdrawing nitro group, 5-nitropicolinic acid is a versatile substrate for creating complex heterocycles via reactions like Suzuki coupling and cyclization . Its well-characterized stability profile (storage at 2-8°C under inert atmosphere) and high commercial purity (>98% by HPLC) ensure consistent and reliable performance in multi-step synthetic sequences, reducing the risk of decomposition or side reactions that can occur with less stable nitro-heterocycles.

Application
Selection Property
Validation Focus
Metal complex cytotoxicity screening
Tunable ligand with metal‑dependent activity profile
Cell viability IC50 endpoint review across cancer cell lines
Structure‑based computational research
High‑resolution crystal structure data availability
Molecular docking and QSAR model building
Dihydroorotase enzyme inhibition studies
Specific enzyme inhibition profile (dihydroorotase)
Pyrimidine biosynthesis pathway interrogation
Heterocyclic building block synthesis
Bifunctional carboxylic acid/nitro reactivity
Purity and stability under multi‑step synthetic conditions

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